3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
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Overview
Description
3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a synthetic organic compound belonging to the class of benzotriazepines. This compound is characterized by its unique triazepine ring structure, which is fused with a benzene ring, and substituted with benzyl and tert-butyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione typically involves the following steps:
Formation of the Benzotriazepine Core: The initial step involves the cyclization of an appropriate precursor, such as a hydrazine derivative, with a suitable diketone or ketoester. This reaction is often carried out in the presence of an acid catalyst under reflux conditions.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions. Benzylation can be achieved using benzyl halides in the presence of a base like sodium hydride or potassium carbonate. tert-Butylation is typically performed using tert-butyl halides under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or tert-butyl groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides or tert-butyl halides in the presence of bases like sodium hydride.
Major Products
Oxidation: Formation of benzotriazepine oxides or ketones.
Reduction: Formation of reduced benzotriazepine derivatives.
Substitution: Formation of substituted benzotriazepine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized derivatives. Its stability and reactivity make it suitable for large-scale production and application in different industrial processes.
Mechanism of Action
The mechanism of action of 3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4-(tert-butyl)-1,3,4-oxadiazepine-2,5-dione
- 3-benzyl-4-(tert-butyl)-1,3,4-thiadiazepine-2,5-dione
- 3-benzyl-4-(tert-butyl)-1,3,4-triazepine-2,5-dione
Uniqueness
Compared to similar compounds, 3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is unique due to its specific substitution pattern and the presence of the benzotriazepine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-benzyl-4-tert-butyl-1H-1,3,4-benzotriazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-19(2,3)22-17(23)15-11-7-8-12-16(15)20-18(24)21(22)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQAKLFZGZAPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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